molecular formula C14H12ClN3S B1215613 (4-(2-Chlorobenzylthio)-1-methyl-1H-imidazo(4,5-c)pyridine) CAS No. 86073-86-1

(4-(2-Chlorobenzylthio)-1-methyl-1H-imidazo(4,5-c)pyridine)

Cat. No.: B1215613
CAS No.: 86073-86-1
M. Wt: 289.8 g/mol
InChI Key: GEUKKBSCHDHICQ-UHFFFAOYSA-N
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Description

(4-(2-Chlorobenzylthio)-1-methyl-1H-imidazo(4,5-c)pyridine), also known as (4-(2-Chlorobenzylthio)-1-methyl-1H-imidazo(4,5-c)pyridine), is a useful research compound. Its molecular formula is C14H12ClN3S and its molecular weight is 289.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Chlorobenzylthio)-1-methyl-1H-imidazo(4,5-c)pyridine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Chlorobenzylthio)-1-methyl-1H-imidazo(4,5-c)pyridine) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

86073-86-1

Molecular Formula

C14H12ClN3S

Molecular Weight

289.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-1-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C14H12ClN3S/c1-18-9-17-13-12(18)6-7-16-14(13)19-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3

InChI Key

GEUKKBSCHDHICQ-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C=CN=C2SCC3=CC=CC=C3Cl

Canonical SMILES

CN1C=NC2=C1C=CN=C2SCC3=CC=CC=C3Cl

86073-86-1

Synonyms

(4-(2-chlorobenzylthio)-1-methyl-1H-imidazo(4,5-c)pyridine)
EMD 39593
EMD-39593

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.76 g of Na is dissolved in 180 ml of ethanol; 19.1 g of o-chlorobenzylmercaptan and 16.76 g of 4-chloro-1-methyl-1H-imidazo(4,5-c)pyridine are added; the mixture is boiled for 16 hours and evaporated; and the residue is worked up in the customary manner to give 4-o-chloro-benzylthio-1-methyl-1H-imidazo(4,5-c)pyridine of m.p. 152°-155° (from ethanol).
[Compound]
Name
Na
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two

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